BenchChemオンラインストアへようこそ!

2-(4-METHOXYPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE

Molecular docking Binding pose Conformational analysis

2-(4-Methoxyphenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone (C21H17N3O2, MW 343.4 g/mol) is a fully unsaturated 2,3-disubstituted 4(3H)-quinazolinone bearing a 4-methoxyphenyl group at position 2 and a 6-methyl-2-pyridyl group at position 3. The quinazolinone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating antimicrobial, anticancer, anti-inflammatory, and CNS-modulating activities across numerous studies.

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
Cat. No. B5746197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-METHOXYPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE
Molecular FormulaC21H17N3O2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H17N3O2/c1-14-6-5-9-19(22-14)24-20(15-10-12-16(26-2)13-11-15)23-18-8-4-3-7-17(18)21(24)25/h3-13H,1-2H3
InChIKeyYAFLCGYSUXZWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone – Structural Baseline and Procurement Context


2-(4-Methoxyphenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone (C21H17N3O2, MW 343.4 g/mol) is a fully unsaturated 2,3-disubstituted 4(3H)-quinazolinone bearing a 4-methoxyphenyl group at position 2 and a 6-methyl-2-pyridyl group at position 3 [1]. The quinazolinone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating antimicrobial, anticancer, anti-inflammatory, and CNS-modulating activities across numerous studies [2]. This specific substitution pattern—combining an electron-donating 4-methoxyphenyl at C2 with a sterically constrained 6-methylpyridyl at N3—generates a unique conformational profile absent in common in-class analogs.

Why Generic Substitution Fails for 2-(4-Methoxyphenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone in Research Procurement


Within the 2-pyridyl-4(3H)-quinazolinone class, even minor positional or electronic modifications generate substantial differences in target binding, selectivity, and physicochemical behavior that preclude simple interchange. The 6-methyl substituent on the pyridine ring—as opposed to the more common 3-methyl or unsubstituted pyridyl variants—forces a distinct binding-pose orientation of the 4-methoxyphenyl group, directing it toward a different subpocket (Tyr37C vs. Arg93A) in docking models [1]. Simultaneously, the 4-methoxyphenyl at C2 provides a larger hydrophobic surface area, altered H-bond acceptor count, and higher lipophilicity compared to the furyl, methyl, or unsubstituted phenyl analogs frequently encountered in screening libraries . These differences directly impact both in silico screening outcomes and in vitro potency, making the target compound a non-fungible entity within any structure–activity relationship campaign.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone Selection


6-Methylpyridyl Substitution Alters 4-Methoxyphenyl Binding Pose Orientation vs. Unsubstituted Pyridyl Analogs

In a head-to-head docking comparison of pyridinylquinazoline inhibitors of human MetAP1, the addition of a 6-methyl group on the pyridine ring (as present in the target compound) caused a complete reorientation of the 4-methoxyphenyl substituent. In the unsubstituted pyridine analog (26j), the 4-methoxyphenyl group aligned toward Arg93A. With the 6-methyl substitution (26k), the 4-methoxyphenyl group aligned toward Tyr37C instead, indicating a distinct binding mode [1]. This conformational shift predicts differential target engagement and selectivity that cannot be replicated by 3-methyl, 4-methyl, or unsubstituted pyridyl analogs.

Molecular docking Binding pose Conformational analysis MetAP1 inhibition

Molecular Weight and Lipophilicity Differentiation from 2-Furyl and 2-Methyl Analogs

The target compound (MW 343.4 g/mol, C21H17N3O2) possesses a significantly higher molecular weight and predicted lipophilicity compared to its closest commercially available 3-(6-methyl-2-pyridyl) analogs. The 2-furyl analog (2-(2-furanyl)-3-(6-methyl-2-pyridinyl)-4-quinazolinone, CHEBI:105298) has MW 303.3 g/mol [1], while the 2-methyl analog (2-methyl-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, CAS 2915-98-2) has MW 251.3 g/mol . The 4-methoxyphenyl group adds a hydrogen-bond acceptor (methoxy oxygen) and substantial hydrophobic surface area not present in these simpler analogs. The dihydro comparator (2-(6-methylpyridin-2-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, CAS 345990-72-9) has MW 315.4 g/mol and measured logP 4.16 , but lacks both the 4-methoxy substituent and the fully aromatic quinazolinone core, making it pharmacokinetically distinct.

Physicochemical properties Lipophilicity Molecular weight Drug-likeness

Positional Isomerism: 6-Methyl vs. 3-Methyl Pyridine Substitution Alters Steric and Electronic Environment at N3

The target compound positions the methyl group at the 6-position of the 2-pyridyl ring, adjacent to the quinazolinone N3 attachment point, creating a sterically constrained environment around the N3–C2 bond. The positional isomer—2-(4-methoxyphenyl)-3-(3-methyl-2-pyridyl)-4(3H)-quinazolinone—places the methyl group at the 3-position, distal from the attachment point. This positional difference alters the dihedral angle between the pyridine and quinazolinone rings, affecting conjugation and the spatial presentation of the 4-methoxyphenyl group [1]. The 6-methyl group exerts a greater steric influence on the rotational freedom of the N3 substituent compared to the 3-methyl isomer, with implications for both ground-state geometry and target-bound conformation. The 6-methyl isomer also exhibits a distinct InChI (InChI=1S/C21H17N3O2/c1-14-6-5-9-19(22-14)24-20... vs. InChI=1S/C21H17N3O2/c1-14-6-5-13-22-19(14)24-20... for the 3-methyl isomer), confirming non-identical connectivity [2].

Positional isomerism Steric effects Electronic effects SAR

Class-Level Antimicrobial and Cytotoxic Activity of 2-Pyridyl-4(3H)-quinazolinone Derivatives Supports Screening Prioritization

While direct biological data for the target compound itself is not yet published in peer-reviewed literature, the 2-pyridyl-4(3H)-quinazolinone chemotype has demonstrated quantifiable antimicrobial and antiproliferative activity across multiple independent studies [1][2]. A structurally related 2-pyridylquinazoline derivative (compound 9) showed selective antibacterial activity against S. aureus with an inhibition zone of 26 mm and MIC of 256 µg/mL [1]. In a separate study of quinazolin-4-one derivatives bearing pyridine hybrids, compound 4b exhibited an IC50 of 1.2 nmol/mL against HCT116 colon cancer cells, which was 4-fold more potent than doxorubicin (IC50 = 4.8 nmol/mL) [2]. These class-level data suggest that the target compound, with its specific 6-methyl-2-pyridyl and 4-methoxyphenyl substitution, warrants prioritization for antimicrobial and anticancer screening based on established SAR trends within this chemotype. Importantly, the target compound has not been explicitly tested in these published assays; its activity must be empirically determined.

Antimicrobial activity Cytotoxic activity Antibacterial Anticancer SAR

Optimal Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-3-(6-methyl-2-pyridyl)-4(3H)-quinazolinone


Structure-Based Drug Design Campaigns Targeting HsMetAP1 or Related Metalloproteases with Tyr37 Subpocket Engagement

Based on the demonstrated binding-pose shift induced by the 6-methylpyridyl group (Tyr37C-directed orientation of the 4-methoxyphenyl group vs. Arg93A orientation without the 6-methyl) [1], this compound is specifically indicated for docking-based virtual screening and crystallographic fragment-growing campaigns targeting the Tyr37 subpocket of HsMetAP1 or homologous metalloproteases. Researchers should not substitute this compound with 3-methyl or unsubstituted pyridyl analogs, as those will orient the 4-methoxyphenyl group toward Arg93A, yielding misleading SAR.

Physicochemical Profiling and Permeability Screening in CNS Drug Discovery Programs

The combination of the 4-methoxyphenyl group (increased lipophilicity, added H-bond acceptor) and the fully aromatic quinazolinone core differentiates this compound from the partially saturated dihydro analog (CAS 345990-72-9, logP 4.16) and the low-MW 2-methyl analog (MW 251.3) . This compound is suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies where the balance between lipophilicity and H-bonding capacity is a critical selection parameter.

Antimicrobial and Anticancer Screening Cascades as a 6-Methylpyridyl Quinazolinone Chemotype Probe

Following the precedent set by compound 9 (S. aureus IZ = 26 mm, MIC = 256 µg/mL) [2] and the potent HCT116 activity of related quinazolin-4-one pyridine hybrids (IC50 = 1.2 nmol/mL, 4× doxorubicin) [3], this compound should be prioritized in antimicrobial susceptibility testing (broth microdilution per CLSI guidelines) and antiproliferative screening (SRB or MTT assays) against Gram-positive bacteria and solid tumor cell lines. Users must independently determine MIC and IC50 values; the class-level data provide screening rationale but not guaranteed potency.

SAR Expansion Studies Exploring 2-Aryl and N3-Heteroaryl Substitution Space

This compound occupies a specific and underexplored point in the 2,3-disubstituted 4(3H)-quinazolinone SAR matrix: 4-methoxyphenyl at C2 combined with 6-methyl-2-pyridyl at N3. It serves as a key intermediate for systematic variation studies—replacing the 4-methoxyphenyl with other substituted phenyl, heteroaryl, or alkyl groups while holding the 6-methyl-2-pyridyl N3 substituent constant. The demonstrated binding-pose sensitivity to the 6-methyl group [1] makes this N3 substituent a critical fixed element around which 2-position SAR can be explored.

Quote Request

Request a Quote for 2-(4-METHOXYPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.